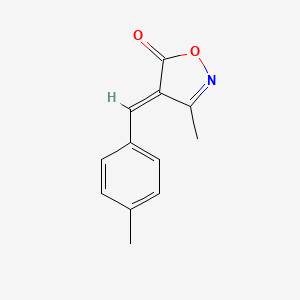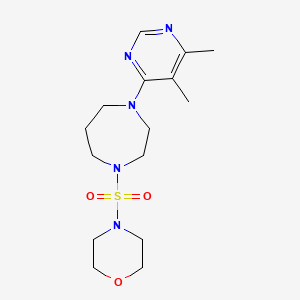
3-methyl-4-(4-methylbenzylidene)-5(4H)-isoxazolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Isoxazole derivatives, including "3-methyl-4-(4-methylbenzylidene)-5(4H)-isoxazolone," are significant due to their presence in bioactive molecules with pharmaceutical and agrochemical properties. The interest in these compounds stems from their versatile chemical behavior and structural significance in medicinal chemistry.
Synthesis Analysis
The synthesis of isoxazole derivatives often involves multicomponent reactions that allow for the efficient assembly of these heterocyclic frameworks. For instance, a palladium-catalyzed insertion reaction of isocyanides to 3-arylisoxazol-5(4H)-ones has been reported, offering a new protocol for synthesizing 4-aminomethylidene isoxazolone derivatives (Zhu et al., 2019). Additionally, continuous flow photochemical synthesis has been explored for preparing 3-methyl-4-arylmethylene isoxazole-5(4H)-ones, highlighting the advantages of light-induced reactions in producing these compounds (Sampaio et al., 2023).
Molecular Structure Analysis
Crystallographic and theoretical studies have been conducted on isoxazolone derivatives to understand their structural characteristics. For example, crystallographic analysis of certain isoxazolone compounds revealed different configurations at the exocyclic C=C bond, demonstrating the impact of substituents on the molecular geometry and stability (Brancatelli et al., 2011).
Scientific Research Applications
Crystallographic and Theoretical Studies
The arylidene-isoxazolone compounds, including similar structures to 3-methyl-4-(4-methylbenzylidene)-5(4H)-isoxazolone, have been prepared and characterized through crystallographic and theoretical studies. These studies provide insights into the molecular geometry, vibrational frequencies, and potential electrostatic maps, highlighting their significance in understanding the structural and electronic properties of such compounds. The variations in molecular configurations demonstrate the versatility and potential applications of these compounds in various fields, including materials science and molecular engineering (Brancatelli et al., 2011).
Photochemical Synthesis and Larvicidal Activity
Research into the photochemical synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones has shown remarkable results in reducing reaction times compared to traditional methods. This study not only advances the synthesis techniques but also explores the larvicidal activity of these compounds, particularly against Aedes aegypti, demonstrating their potential application in the field of agrochemicals and public health (Sampaio et al., 2023).
Novel Conversion of Positional Isomers
The chemistry of 5(2H)‐isoxazolones, including structures akin to 3-methyl-4-(4-methylbenzylidene)-5(4H)-isoxazolone, involves the novel conversion of positional isomers. This transformation provides a pathway for the synthesis of diverse isoxazolone derivatives, expanding the utility of these compounds in synthetic organic chemistry and potentially in the development of new pharmaceuticals (Batra et al., 1990).
Antitumor Evaluation
The synthesis of isoxazolo[5,4‐b]pyridines and related compounds from amino-isoxazole and α,β‐unsaturated ketones has been evaluated for potential antitumor activity. These studies highlight the importance of isoxazolone derivatives in medicinal chemistry, providing a foundation for the development of new anticancer agents (Hamama et al., 2012).
Herbicidal Activity
The synthesis of isoxazoline derivatives, including those similar to 3-methyl-4-(4-methylbenzylidene)-5(4H)-isoxazolone, has demonstrated potent herbicidal activity against annual weeds in rice fields. This application underscores the potential of such compounds in agricultural sciences, offering a new approach to weed management and crop protection (Hwang et al., 2005).
properties
IUPAC Name |
(4E)-3-methyl-4-[(4-methylphenyl)methylidene]-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-3-5-10(6-4-8)7-11-9(2)13-15-12(11)14/h3-7H,1-2H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVQOTXQCWJCNJ-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=NOC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=NOC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-3-methyl-4-(4-methylbenzylidene)-1,2-oxazol-5(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5579313.png)
![5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5579320.png)

![4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B5579340.png)

![rel-(3aS,6aS)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5579351.png)

![N,N-dimethyl-N'-{[(5-phenyl-2-pyrimidinyl)amino]carbonyl}-1,2-benzenedisulfonamide](/img/structure/B5579376.png)

![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5579384.png)
![N'-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-4-chlorobenzenesulfonohydrazide](/img/structure/B5579395.png)
![6-{[(4aS*,7aR*)-4-ethyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5579401.png)

